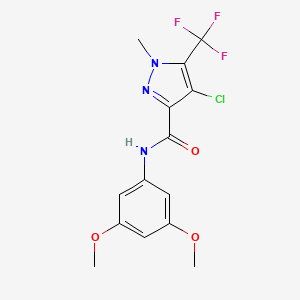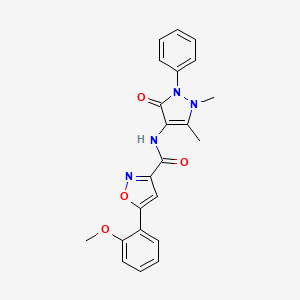![molecular formula C13H14N2O5 B4497305 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID](/img/structure/B4497305.png)
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
Overview
Description
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID typically involves the formation of the indole ring followed by the introduction of the formamido and acetic acid groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of an arylamine with an α-haloketone.
Leimgruber-Batcho Indole Synthesis: This method involves the condensation of o-nitrotoluene with an aldehyde followed by reduction and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: Known for its potential therapeutic applications.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Studied for its anti-inflammatory properties.
Uniqueness
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4,5-dimethoxy-1H-indole-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-4-3-8-7(12(10)20-2)5-9(15-8)13(18)14-6-11(16)17/h3-5,15H,6H2,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYFRQJQJWYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4497235.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4497240.png)
![4-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4497248.png)

![1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE](/img/structure/B4497258.png)
![N-{2-[4-(2-Pyrimidinyl)piperazino]ethyl}-1-cyclopropanecarboxamide](/img/structure/B4497265.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4497269.png)
![4-[(8-Methylquinolin-4-yl)amino]benzamide](/img/structure/B4497275.png)
![9-(2-chlorophenyl)-2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4497282.png)
![4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4497290.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide](/img/structure/B4497293.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4497307.png)
![5-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole](/img/structure/B4497323.png)
